Cas no 943926-17-8 (methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate)

Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate is a chiral, non-proteinogenic amino acid ester featuring a trifluoromethylthio (–SCF₃) functional group. This compound is of interest in medicinal chemistry and agrochemical research due to the unique properties imparted by the sulfur-containing trifluoromethyl moiety, which enhances metabolic stability and lipophilicity. The (2S)-configuration ensures stereoselectivity in synthetic applications, making it valuable for the development of bioactive molecules. Its ester group offers synthetic versatility, facilitating further derivatization or peptide coupling. The trifluoromethylthio substituent is known to improve binding affinity and bioavailability, making this compound a useful intermediate in the design of pharmaceuticals and specialty chemicals.
methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate structure
943926-17-8 structure
Product name:methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate
CAS No:943926-17-8
MF:C6H10F3NO2S
Molecular Weight:217.209311008453
CID:6001520
PubChem ID:101665086

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate 化学的及び物理的性質

名前と識別子

    • trifluoromethionine methyl ester
    • 943926-17-8
    • methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
    • EN300-1073360
    • DTALGEBYGIEZOU-BYPYZUCNSA-N
    • (S)-2-Amino-4-[(trifluoromethyl)thio]butyric acid methyl ester
    • methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate
    • インチ: 1S/C6H10F3NO2S/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1
    • InChIKey: DTALGEBYGIEZOU-BYPYZUCNSA-N
    • SMILES: S(C(F)(F)F)CC[C@@H](C(=O)OC)N

計算された属性

  • 精确分子量: 217.03843422g/mol
  • 同位素质量: 217.03843422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • XLogP3: 1.5

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1073360-5.0g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8
5g
$3355.0 2023-06-10
Enamine
EN300-1073360-1.0g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8
1g
$1157.0 2023-06-10
Enamine
EN300-1073360-0.25g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
0.25g
$1065.0 2023-10-28
Enamine
EN300-1073360-2.5g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
2.5g
$2268.0 2023-10-28
Enamine
EN300-1073360-5g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
5g
$3355.0 2023-10-28
Enamine
EN300-1073360-10g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
10g
$4974.0 2023-10-28
Enamine
EN300-1073360-10.0g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8
10g
$4974.0 2023-06-10
Enamine
EN300-1073360-0.1g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
0.1g
$1019.0 2023-10-28
Enamine
EN300-1073360-0.05g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
0.05g
$972.0 2023-10-28
Enamine
EN300-1073360-0.5g
methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate
943926-17-8 95%
0.5g
$1111.0 2023-10-28

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate 関連文献

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoateに関する追加情報

Recent Advances in the Study of Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate (CAS: 943926-17-8)

The compound methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate (CAS: 943926-17-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate as a key intermediate in the synthesis of novel bioactive molecules. The trifluoromethylthio (SCF3) group, in particular, has been identified as a critical pharmacophore due to its high lipophilicity and metabolic stability, which enhance the pharmacokinetic properties of derived compounds. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and enzymatic resolution, to achieve high enantiomeric purity of this compound, which is essential for its application in chiral drug synthesis.

In vitro and in vivo studies have demonstrated the compound's potential as a modulator of various biological targets. For instance, derivatives of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate have shown promising activity against enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, its incorporation into peptide analogs has yielded compounds with enhanced binding affinity to G-protein-coupled receptors (GPCRs), suggesting potential applications in the treatment of neurological disorders.

One of the most notable advancements is the use of this compound in the development of prodrugs. The ester moiety in methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate facilitates its conversion into active metabolites in vivo, thereby improving bioavailability and reducing off-target effects. Recent pharmacokinetic studies have confirmed its favorable absorption and distribution profiles, making it a viable candidate for further preclinical evaluation.

Despite these promising findings, challenges remain in optimizing the synthetic routes and scaling up production. Researchers are exploring green chemistry approaches, such as solvent-free reactions and biocatalysis, to address these issues. Furthermore, the mechanistic insights gained from recent studies are expected to guide the design of next-generation derivatives with improved efficacy and safety profiles.

In conclusion, methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate represents a versatile scaffold in medicinal chemistry, with broad applicability in drug discovery. Ongoing research aims to elucidate its full therapeutic potential and overcome existing limitations, paving the way for its translation into clinical applications.

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